molecular formula C12H13NO2 B1353498 methyl 3,7-dimethyl-1H-indole-2-carboxylate CAS No. 480996-92-7

methyl 3,7-dimethyl-1H-indole-2-carboxylate

Cat. No.: B1353498
CAS No.: 480996-92-7
M. Wt: 203.24 g/mol
InChI Key: RAGWOSNMOATCDR-UHFFFAOYSA-N
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Description

  • Molecular Weight : 175.184 Da
  • IUPAC Standard InChI : InChI=1S/C₁₀H₁₁N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H₃

Synthesis Analysis

The synthetic strategies for indole derivatives, including carboxamide moieties, have been extensively studied. Researchers have investigated the effect of carboxamide groups at positions 2 and 3 of the indole scaffold. These carboxamide moieties form hydrogen bonds with various enzymes and proteins, often leading to inhibitory activity. The synthesis of indole 2 and 3-carboxamide derivatives involves modifications at these specific positions .


Molecular Structure Analysis

The molecular structure of methyl 3,7-dimethyl-1H-indole-2-carboxylate consists of an indole ring fused with a carboxylate group. The presence of methyl groups at positions 3 and 7 contributes to its unique properties. Refer to the chemical formula for the exact arrangement of atoms .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, such as "methyl 3,7-dimethyl-1H-indole-2-carboxylate," have been a focal point in organic chemistry due to their presence in various natural alkaloids and their significant biological activities. The synthesis of indoles has evolved, with various strategies classified into nine types based on the bond formation in the indole ring. This classification aids in understanding the vast methodologies for indole construction, highlighting the synthetic versatility and the potential for creating novel indole derivatives with specific properties (Taber & Tirunahari, 2011).

Indole Derivatives in Chemoprotection

Indole-3-carbinol (I3C) and its derivatives have shown promise in chemoprotection, particularly against cancers such as breast and prostate cancer. Although "this compound" is not directly mentioned, the study on I3C emphasizes the importance of indole derivatives in cancer prevention and treatment, suggesting a potential area of application for various indole compounds (Bradlow, 2008).

Anticancer Activity of Indole Alkaloids

Indole alkaloids and their synthetic dimers and hybrids have been identified for their potent anticancer activities in both in vitro and in vivo studies. These compounds act on various targets within cancer cells, demonstrating the therapeutic potential of indole-based compounds in oncology. This highlights the relevance of researching indole derivatives, such as "this compound," for potential anticancer applications (Song et al., 2020).

Indole Synthesis for Drug Discovery

The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones presents a methodological perspective on creating indole derivatives for potential use in drug discovery and development. This synthesis pathway underlines the importance of indole structures in pharmaceutical chemistry, providing a foundation for the synthesis of compounds like "this compound" (Fusco & Sannicolo, 1978).

Properties

IUPAC Name

methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15-3)13-10(7)9/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGWOSNMOATCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261008
Record name Methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480996-92-7
Record name Methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480996-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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